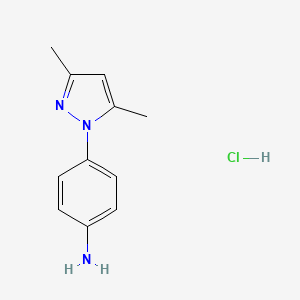
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a pyrazole moiety and an aniline group, which contribute to its reactivity and biological interactions. The molecular formula is C11H14ClN3, and it has a molecular weight of 223.7 g/mol .
The compound is typically presented as a crystalline solid and is soluble in various solvents due to its hydrochloride form. Its synthesis involves careful control of reaction conditions, including temperature and pH, to ensure high yields and purity . The structural characteristics of the compound allow it to participate in diverse chemical reactions, influenced by the electronic properties of the methyl groups on the pyrazole ring.
Biological Activity Overview
Research has indicated that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings from various studies that highlight the biological activity of this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : In one study, derivatives similar to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline demonstrated significant cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 values were 3.79 µM for MCF7 and 12.50 µM for SF-268 .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | MCF7 | 3.79 |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | SF-268 | 12.50 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
These findings suggest that compounds with similar structures may serve as promising candidates for developing new anticancer therapies.
The mechanism underlying the anticancer activity of pyrazole derivatives often involves their ability to inhibit specific kinases or enzymes crucial for cancer cell proliferation. For example:
- Aurora-A Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, demonstrating their potential as targeted cancer therapies .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazole derivatives:
- Antibacterial and Antifungal Effects : A derivative structurally related to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline showed promising antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Pyrazole derivative | Antibacterial | <125 |
| Pyrazole derivative | Antifungal | <7.8 |
These results indicate that pyrazole derivatives could be effective in treating infections resistant to conventional antibiotics.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their biological activities. The study found that certain modifications to the pyrazole structure significantly enhanced their anticancer properties while maintaining low toxicity profiles in normal cells .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFYOPIXHRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














